GAP 27
Overview
Description
Gap 27 is a synthetic peptide derived from connexin 43, a protein that forms gap junctions. Gap junctions are channels that allow the passage of ions and small molecules between adjacent cells, facilitating intercellular communication. This compound is known for its selective inhibition of gap junctions, making it a valuable tool in scientific research .
Scientific Research Applications
Gap 27 has numerous applications in scientific research:
Biology: This compound is used to study the role of gap junctions in cellular communication and their impact on various biological processes, such as bone remodeling and neuronal synchronization
Medicine: This compound is investigated for its potential therapeutic applications, including its ability to modulate gap junction communication in conditions like hypertension, Parkinson’s disease, and ischemia-reperfusion injury
Chemistry: This compound serves as a model peptide for studying peptide synthesis, structure-activity relationships, and peptide-based drug design
Industry: This compound is used in the development of new materials and technologies that rely on peptide-based interactions and signaling
Mechanism of Action
- Gap junctions play a crucial role in cell-cell communication, allowing the exchange of ions, metabolites, and signaling molecules between adjacent cells .
- Notably, this disruption affects processes like the synchronized beating of embryonic cardiomyocytes .
Target of Action
Mode of Action
Biochemical Pathways
Biochemical Analysis
Biochemical Properties
GAP 27 interacts with various enzymes, proteins, and other biomolecules. It is known to attenuate acetylcholine-induced arterial relaxation and inhibit potassium ion-mediated smooth muscle relaxation . It also enhances wound healing in model systems . These interactions highlight the significant role of this compound in biochemical reactions.
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been used to evaluate the contribution of gap-junctional communication to osteoclastic bone resorption .
Molecular Mechanism
The mechanism of action of this compound is complex and involves interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. While specific dosage effects have not been detailed in the available literature, it is known that this compound has been used in various studies to understand its impact on cellular communication .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels
Transport and Distribution
This compound is transported and distributed within cells and tissues. It can interact with transporters or binding proteins, and it can affect its localization or accumulation
Subcellular Localization
It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Gap 27 is synthesized using solid-phase peptide synthesis (SPPS), a method that allows the sequential addition of amino acids to a growing peptide chain. The peptide sequence for this compound is Serine-Arginine-Proline-Threonine-Glutamic acid-Lysine-Threonine-Isoleucine-Phenylalanine-Isoleucine-Isoleucine . The synthesis involves the following steps:
Coupling: The first amino acid is attached to a solid resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is added and coupled to the growing chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and purified.
Chemical Reactions Analysis
Gap 27 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of disulfide bonds between cysteine residues.
Reduction: Reduction reactions can break disulfide bonds, reverting the peptide to its reduced form.
Substitution: Amino acid residues in this compound can be substituted with other amino acids to create analogs with different properties
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol. The major products formed from these reactions depend on the specific conditions and reagents used.
Comparison with Similar Compounds
Gap 27 is unique in its selective inhibition of connexin 43 gap junctions. Similar compounds include:
Gap 26: Another connexin-mimetic peptide that inhibits gap junctions but has a different sequence and specificity
Rotigaptide: A peptide that modulates connexin 43 gap junctions but has different pharmacological properties
Carbenoxolone: A non-peptide inhibitor of gap junctions with broader specificity and different mechanisms of action
This compound’s specificity for connexin 43 and its well-defined sequence make it a valuable tool for studying gap junction communication and developing targeted therapies.
Properties
IUPAC Name |
(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C60H101N15O17/c1-9-31(4)44(54(86)69-41(29-36-19-13-12-14-20-36)52(84)70-45(32(5)10-2)55(87)72-46(59(91)92)33(6)11-3)71-57(89)48(35(8)78)73-51(83)38(21-15-16-26-61)66-50(82)39(24-25-43(79)80)67-56(88)47(34(7)77)74-53(85)42-23-18-28-75(42)58(90)40(22-17-27-65-60(63)64)68-49(81)37(62)30-76/h12-14,19-20,31-35,37-42,44-48,76-78H,9-11,15-18,21-30,61-62H2,1-8H3,(H,66,82)(H,67,88)(H,68,81)(H,69,86)(H,70,84)(H,71,89)(H,72,87)(H,73,83)(H,74,85)(H,79,80)(H,91,92)(H4,63,64,65)/t31-,32-,33-,34+,35+,37-,38-,39-,40-,41-,42-,44-,45-,46-,47-,48-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXRAPDIXXYFGJG-MDAHIHQXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C(C)CC)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C(CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H101N15O17 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80432769 | |
Record name | GAP 27 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80432769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1304.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
198284-64-9 | |
Record name | GAP 27 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80432769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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